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Compound of Interest

Compound Name: Methyl 4-bromo-6-chloropicolinate

Cat. No.: B573000 Get Quote

An In-depth Technical Guide to Methyl 4-bromo-
6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a

versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine

atom at the 4-position, a chlorine atom at the 6-position, and a methyl ester at the 2-position,

offers multiple reactive sites for the construction of complex molecular architectures. This guide

provides a comprehensive review of the synthesis, chemical properties, and key reactions of

Methyl 4-bromo-6-chloropicolinate, with a focus on its applications in medicinal chemistry

and agrochemical research. Detailed experimental protocols for its synthesis and subsequent

transformations are provided, alongside a summary of its known physical and spectral data.

Introduction
Halogenated pyridines are a critical class of building blocks in the development of

pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on the pyridine

ring allows for selective functionalization through various cross-coupling and substitution

reactions. Methyl 4-bromo-6-chloropicolinate, with its distinct arrangement of bromo, chloro,

and methyl ester functionalities, is a valuable synthon for introducing the picolinate scaffold into
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target molecules. The differential reactivity of the C-Br and C-Cl bonds, with the former being

more susceptible to oxidative addition in palladium-catalyzed reactions, enables sequential and

site-selective modifications. This technical guide aims to consolidate the available information

on Methyl 4-bromo-6-chloropicolinate, providing a practical resource for researchers utilizing

this compound in their synthetic endeavors.

Physicochemical Properties
A summary of the known physical and chemical properties of Methyl 4-bromo-6-
chloropicolinate is presented in the table below. It is important to note that while some data is

experimentally derived, other values are predicted based on computational models and should

be considered as such.

Property Value Source

Molecular Formula C₇H₅BrClNO₂

Molecular Weight 250.48 g/mol

CAS Number 1206249-86-6

Appearance Solid (predicted)

Boiling Point 327.0 ± 37.0 °C (Predicted) [1]

Density 1.684 g/cm³ (Predicted) [1]

Storage Temperature 2-8°C [1]

Synthesis of Methyl 4-bromo-6-chloropicolinate
The synthesis of Methyl 4-bromo-6-chloropicolinate is typically achieved through a two-step

process starting from 2,4-dihydroxy-6-picoline. The first step involves the synthesis of the key

intermediate, 4-bromo-6-chloropicolinic acid, followed by esterification to yield the final product.

Synthesis of 4-bromo-6-chloropicolinic acid
A patented method describes the synthesis of 4-bromo-6-chloropicolinic acid from 2,4-

dihydroxy-6-picoline.[2] This process involves a two-step substitution reaction.
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Caption: Synthetic pathway for 4-bromo-6-chloropicolinic acid.

Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine. To a solution of 2,4-dihydroxy-6-

picoline (12.5 g) in N,N-dimethylformamide (DMF, 50 mL) in a three-necked flask equipped

with a stirrer and cooled in an ice-water bath, phosphorus oxybromide (POBr₃, 22.1 g) is

added.[2] The reaction mixture is then heated in an oil bath at 110°C for 1 hour.[2] After

cooling to 30°C, water (60 mL) is added, and the pH is adjusted to 7 with sodium carbonate,

leading to the precipitation of a solid. The solid is filtered, washed with cold ethanol (10 mL)

and diethyl ether (10 mL), and dried to afford 2-hydroxy-4-bromo-6-methylpyridine (Yield:

11.3 g, 78%).[2]

Step 2: Synthesis of 4-bromo-2-chloro-6-methylpyridine. To a suspension of 2-hydroxy-4-

bromo-6-methylpyridine (5.64 g) in toluene (30 mL) in a three-necked flask cooled in an ice-

water bath, phosphorus oxychloride (POCl₃, 7.7 g) is added. The reaction is then stirred at

an elevated temperature to complete the chlorination. The reaction mixture is worked up by
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careful quenching with water and neutralization, followed by extraction with an organic

solvent and purification.

Step 3: Synthesis of 4-bromo-6-chloropicolinic acid. The 4-bromo-2-chloro-6-methylpyridine

is then oxidized to the corresponding carboxylic acid. This can be achieved using a strong

oxidizing agent such as potassium permanganate (KMnO₄) in an appropriate solvent system.

The reaction progress is monitored by a suitable technique like thin-layer chromatography

(TLC). Upon completion, the reaction mixture is worked up to isolate the 4-bromo-6-

chloropicolinic acid.

Esterification to Methyl 4-bromo-6-chloropicolinate
The final step is the esterification of 4-bromo-6-chloropicolinic acid to its methyl ester. This is a

standard transformation in organic chemistry.

Experimental Protocol:

To a solution of 4-bromo-6-chloropicolinic acid in methanol, a catalytic amount of a strong

acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added. The reaction

mixture is then heated to reflux and stirred for several hours until the reaction is complete, as

monitored by TLC. After cooling to room temperature, the solvent is removed under reduced

pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed

with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid,

followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate,

filtered, and concentrated in vacuo to yield Methyl 4-bromo-6-chloropicolinate. The crude

product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactions and Applications
Methyl 4-bromo-6-chloropicolinate is a valuable intermediate due to its potential for selective

functionalization at the C4 and C6 positions.

Cross-Coupling Reactions
The bromine atom at the 4-position is more reactive than the chlorine atom at the 6-position in

palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This

allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
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Caption: Suzuki-Miyaura coupling of Methyl 4-bromo-6-chloropicolinate.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel containing Methyl 4-bromo-6-chloropicolinate, the corresponding

boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf)

(typically 1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) are

added. A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane,

toluene, or DMF) and water, is used. The reaction mixture is degassed and then heated

under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to

120°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling,

the reaction is diluted with water and extracted with an organic solvent. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position can undergo nucleophilic aromatic substitution (SₙAr) with

various nucleophiles, such as amines, alcohols, and thiols. This reaction is typically performed

at elevated temperatures.

Methyl 4-bromo-6-chloropicolinate

Methyl 4-bromo-6-(Nu)picolinate

Nu-H Base, Heat
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Caption: Nucleophilic aromatic substitution of Methyl 4-bromo-6-chloropicolinate.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

A mixture of Methyl 4-bromo-6-chloropicolinate, the nucleophile (1-2 equivalents), and a

base (e.g., K₂CO₃, Et₃N, or DIPEA) in a high-boiling polar aprotic solvent such as DMF,

DMSO, or NMP is heated at a temperature typically ranging from 100 to 150°C. The reaction

progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to

room temperature, diluted with water, and extracted with an organic solvent. The combined

organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The residue is then purified by column

chromatography to afford the desired product.

Spectral Data
Detailed experimental spectral data for Methyl 4-bromo-6-chloropicolinate is not readily

available in the public domain. The following are predicted spectral data based on its structure.

Spectral Data Predicted Values

¹H NMR

Chemical shifts for the two aromatic protons are

expected in the aromatic region (δ 7.0-8.5 ppm).

The methyl ester protons would appear as a

singlet around δ 3.9-4.0 ppm.

¹³C NMR

The carbon spectrum would show signals for the

pyridine ring carbons, the carbonyl carbon of the

ester, and the methyl carbon of the ester. The

carbons attached to the halogens would be

significantly influenced by their electronegativity.

Mass Spectrometry

The mass spectrum would show a molecular ion

peak corresponding to the molecular weight of

the compound, with a characteristic isotopic

pattern due to the presence of bromine and

chlorine.
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Conclusion
Methyl 4-bromo-6-chloropicolinate is a highly functionalized building block with significant

potential in the synthesis of novel compounds for pharmaceutical and agrochemical

applications. Its differential reactivity at the C4 and C6 positions allows for a range of selective

chemical transformations. This guide has provided a comprehensive overview of its synthesis,

properties, and key reactions, including detailed experimental protocols. While a lack of

extensive publicly available experimental data necessitates some reliance on predicted values

and analogies to similar compounds, this document serves as a valuable starting point for

researchers interested in utilizing this versatile intermediate. Further investigation into its

reactivity and the full characterization of its physical and spectral properties will undoubtedly

expand its utility in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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